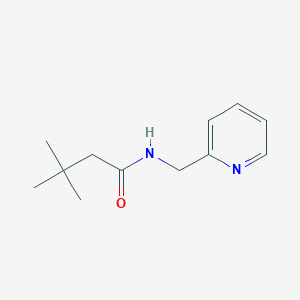
3,3-dimethyl-N-(2-pyridinylmethyl)butanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound 3,3-dimethyl-N-(2-pyridinylmethyl)butanamide is a chemical entity that has been studied for its various chemical properties and potential applications in synthetic chemistry. This compound belongs to a class of compounds characterized by specific functional groups, leading to unique chemical behaviors and reactivity patterns.
Synthesis Analysis
The synthesis of 3-oxo-N-(pyridin-2-yl)butanamide compounds, closely related to 3,3-dimethyl-N-(2-pyridinylmethyl)butanamide, typically involves reactions such as the reaction of diketene with aromatic primary amine or the reaction of 2-aminopyridine with β-keto-t-butylthioester or ethylacetoacetate. These methods are crucial for generating the core structure of the compound and allow for further derivatization (Fadda, Abdel‐Galil, & Elattar, 2015).
Molecular Structure Analysis
The molecular structure of compounds similar to 3,3-dimethyl-N-(2-pyridinylmethyl)butanamide has been explored through various spectroscopic methods. Conformational studies and minimum energy conformer structures have been identified using Density Functional Theory (DFT). These studies provide crucial information about the stability and electronic properties of the molecule (Aayisha et al., 2019).
Chemical Reactions and Properties
The reactivity and chemical properties of compounds like 3,3-dimethyl-N-(2-pyridinylmethyl)butanamide are significant in their synthetic applications. These properties are often characterized by their reactions with various reagents and under different conditions, which can lead to the formation of heterocyclic compounds and other derivatives (Wakabayashi et al., 2008).
Applications De Recherche Scientifique
Novel Pyridine Derivatives as CB2 Agonists
A study focused on the modification of phenyl rings in cannabinoid receptor ligands by introducing a pyridine ring, leading to the discovery of a new series of CB2 ligands. One compound, identified as a potent and selective CB2 agonist, showed in vivo efficacy in a rat model of neuropathic pain after oral administration (Chu et al., 2009).
Chemistry of 3-Oxo-N-(pyridin-2-yl)butanamide
A review highlighted the synthesis methods, reactivity, and synthetic importance of 3-oxo-N-(pyridin-2-yl)butanamide compounds. These compounds serve as precursors for heterocyclic compounds, offering insights into their potential applications in developing new chemical entities (Fadda et al., 2015).
Complexation with Carboxylatopillar[5]arene
Research on 1,4-bis(pyridinium)butane derivatives and their interaction with carboxylatopillar[5]arene revealed significant findings on the binding behavior and association constants. This study illuminates the potential of using these compounds in molecular recognition and the design of novel supramolecular assemblies (Li et al., 2011).
Heterocyclic Synthesis
Another research avenue explored the synthesis of new dihydropyridines, butanamide, dihydropyridazines, and thiourea derivatives via reactions of 3-aminopyridine, showcasing the synthetic versatility of pyridine derivatives in creating biologically relevant heterocycles (Hafiz et al., 2011).
Chemical Standards in Ion Mobility Spectrometry
A study on positive ion mobility spectra for compounds including 2,4-dimethylpyridine provided insights into the use of these compounds as chemical standards in ion mobility spectrometry, highlighting their role in enhancing analytical methodologies (Eiceman et al., 2003).
Mécanisme D'action
Safety and Hazards
Orientations Futures
Propriétés
IUPAC Name |
3,3-dimethyl-N-(pyridin-2-ylmethyl)butanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18N2O/c1-12(2,3)8-11(15)14-9-10-6-4-5-7-13-10/h4-7H,8-9H2,1-3H3,(H,14,15) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MMWXQEWNOVIFPJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)CC(=O)NCC1=CC=CC=N1 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-({[2-methyl-5-(phenylsulfonyl)phenyl]sulfonyl}amino)benzoic acid](/img/structure/B5577698.png)
![3-{[(3-mercapto-5-phenyl-4H-1,2,4-triazol-4-yl)imino]methyl}phenol](/img/structure/B5577706.png)
![N-[3-(acetylamino)phenyl]-2-(1H-benzimidazol-2-ylthio)acetamide](/img/structure/B5577710.png)
![8-[(4-chloro-1-methyl-1H-indol-2-yl)carbonyl]-3-ethyl-1-oxa-3,8-diazaspiro[4.5]decan-2-one](/img/structure/B5577718.png)
![N-[4-(acetylamino)phenyl]-2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)acetamide](/img/structure/B5577727.png)
![N-{[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}-2,6-dimethoxybenzamide](/img/structure/B5577751.png)
![methyl 5-chloro-4,6-dimethyl-3-(1H-pyrrol-1-yl)thieno[2,3-b]pyridine-2-carboxylate](/img/structure/B5577758.png)

![benzyl {2-[(4-methyl-1,3-thiazol-2-yl)amino]-2-oxoethyl}carbamate](/img/structure/B5577773.png)
![[(3R*,4R*)-1-{[(3-ethyl-1H-1,2,4-triazol-5-yl)thio]acetyl}-4-(morpholin-4-ylmethyl)pyrrolidin-3-yl]methanol](/img/structure/B5577787.png)
![ethyl 6-(4-nitro-1H-pyrazol-3-yl)pyrazolo[1,5-a]pyrimidine-2-carboxylate](/img/structure/B5577795.png)
![2-[3-(1,3-benzoxazol-2-yl)phenyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B5577803.png)
![5-{[(5-phenyl-2-furyl)methyl]amino}-1,3-dihydro-2H-benzimidazol-2-one](/img/structure/B5577808.png)
![2-isopropyl-4-methyl-N-[2-(5-methyl-2-thienyl)ethyl]-1,3-thiazole-5-carboxamide](/img/structure/B5577811.png)